molecular formula C16H14ClN5O3S B2757197 5-chloro-N-{3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1147656-81-2

5-chloro-N-{3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B2757197
CAS RN: 1147656-81-2
M. Wt: 391.83
InChI Key: KNDIENATOHSTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The crystal structure of human ADAMTS-4 in complex with compound 11 has been determined. This inhibitor binds to ADAMTS-4, an enzyme involved in the degradation of aggrecan, a key component of cartilage. The molecular structure of compound 11 includes a pyrimidine core with a chloro-substituted phenyl group and a methylsulfanyl side chain . Here’s a visual representation of its structure:


Chemical Reactions Analysis

Compound 11 is designed as an inhibitor of ADAMTS-4 and ADAMTS-5, which are zinc metalloproteases (aggrecanases) implicated in osteoarthritis. Through structure-based drug design, hydantoin 13 (compound 11) was optimized for selectivity over other zinc metalloproteases. It demonstrated efficacy in both chemically induced and surgical models of osteoarthritis in rats .


Physical And Chemical Properties Analysis

  • Solubility : Research indicates that compound 11 is not intended for human or veterinary use, but it is available for research purposes .

properties

IUPAC Name

5-chloro-N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O3S/c1-26-15-18-6-11(17)13(21-15)14(24)20-10-4-2-3-9(5-10)8-22-12(23)7-19-16(22)25/h2-6H,7-8H2,1H3,(H,19,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDIENATOHSTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)CN3C(=O)CNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-{3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.